2-(Oxan-4-yl)cyclopentan-1-ol
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Overview
Description
2-(Oxan-4-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound features a cyclopentane ring fused with a tetrahydropyran (oxane) ring and a hydroxyl group attached to the cyclopentane ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with tetrahydropyran in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst to facilitate the formation of the oxane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2-(Oxan-4-yl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol: This compound features an amino group instead of a hydroxyl group, which can lead to different chemical and biological properties.
Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in the functional groups attached to the ring.
Uniqueness
2-(Oxan-4-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring, an oxane ring, and a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H18O2 |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(oxan-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H18O2/c11-10-3-1-2-9(10)8-4-6-12-7-5-8/h8-11H,1-7H2 |
InChI Key |
RDRIIYMJKSKYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2CCOCC2 |
Origin of Product |
United States |
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